molecular formula C16H23N3O2 B11823050 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11823050
M. Wt: 289.37 g/mol
InChI Key: JBAONTCNMIWMRQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a morpholinopyridine moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholinopyridine Moiety: This step involves the coupling of a morpholine derivative with a pyridine ring, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the Aldehyde Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholinopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

    4-Methyl-6-morpholinopyridine: Lacks the piperidine ring and aldehyde group.

Uniqueness

2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both the morpholinopyridine moiety and the piperidine ring, along with the reactive aldehyde group. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O2/c1-13-10-16(18-6-8-21-9-7-18)17-11-14(13)15-4-2-3-5-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

JBAONTCNMIWMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N3CCOCC3

Origin of Product

United States

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